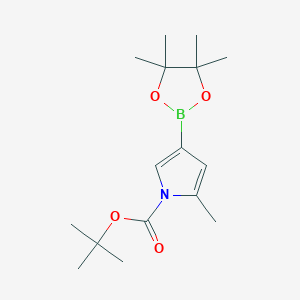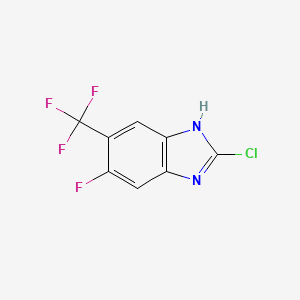
2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-chloro-6-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with a carbon-carbon bond formed at the position of the halogen substituent.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-fluoro-5-methyl-1H-1,3-benzimidazole
- 2-Chloro-6-fluoro-5-(trifluoromethyl)benzene
- 2-Chloro-6-fluoro-1H-1,3-benzimidazole
Uniqueness
2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorine and fluorine substituents along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H3ClF4N2 |
|---|---|
Molekulargewicht |
238.57 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2/c9-7-14-5-1-3(8(11,12)13)4(10)2-6(5)15-7/h1-2H,(H,14,15) |
InChI-Schlüssel |
GFSLQOWNVKYWFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NC(=N2)Cl)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


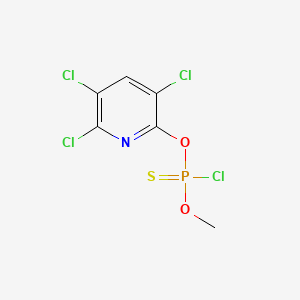
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)

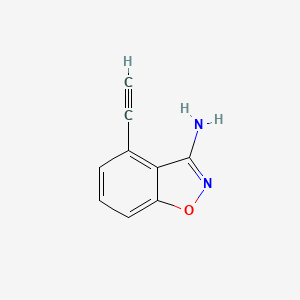
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)
![9-Chloro-9-phosphabicyclo[3.3.1]nonane](/img/structure/B13449155.png)
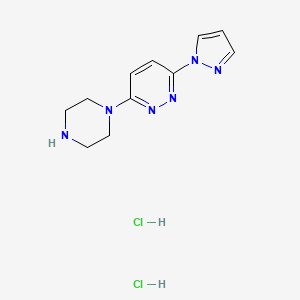
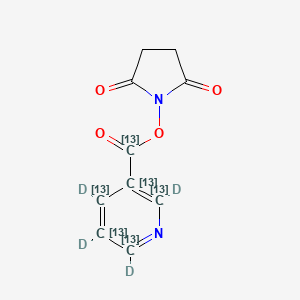
![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)
![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)
